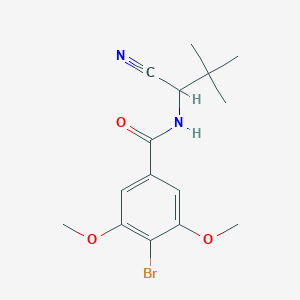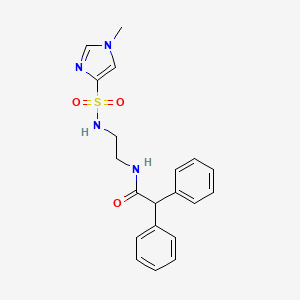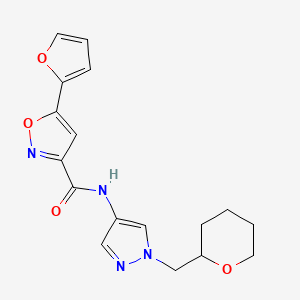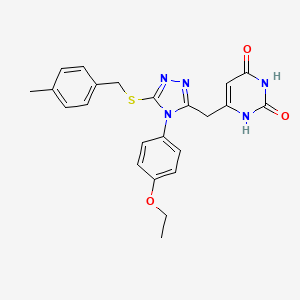
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide, also known as Bromo-DMAA, is a synthetic compound that is commonly used in scientific research. It is a derivative of 1,3-dimethylamylamine (DMAA), a stimulant that was previously used in dietary supplements but has been banned by the FDA due to safety concerns. Bromo-DMAA is a potent compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system, resulting in increased cognitive function, mood, and physical performance.
Biochemical and Physiological Effects
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and respiratory rate. It has also been found to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has been found to improve cognitive function, mood, and physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has several advantages and limitations for lab experiments. Its potent effects make it a useful tool for studying the central nervous system and cardiovascular system. However, its potency also makes it difficult to use in lab experiments, as small variations in dosage can have significant effects. Additionally, its safety profile is not well understood, which makes it difficult to use in human studies.
Orientations Futures
There are several future directions for 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide research. One area of interest is the development of safer and more effective stimulants for cognitive function and physical performance. Another area of interest is the study of the long-term effects of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide on the central nervous system and cardiovascular system. Additionally, the development of new synthesis methods for 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide may lead to improved safety and efficacy.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide involves several steps. The first step is the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. Finally, the amide is brominated using bromine to form 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide.
Applications De Recherche Scientifique
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has been used in various scientific research studies due to its potent effects on the central nervous system. It has been found to have stimulant properties similar to DMAA, but with a longer half-life. 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has been used to study the effects of stimulants on cognitive function, mood, and physical performance. It has also been used to study the effects of stimulants on the cardiovascular system.
Propriétés
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)12(8-17)18-14(19)9-6-10(20-4)13(16)11(7-9)21-5/h6-7,12H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCIHONLZDYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)



![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)

![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)


